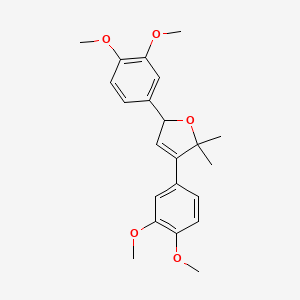
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a suitable base . The reaction conditions often involve heating the reactants in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran exerts its effects is not fully understood. its structure suggests that it may interact with biological molecules through hydrogen bonding and π-π interactions. These interactions could influence various molecular pathways, potentially leading to antioxidant or other bioactive properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: This compound shares similar structural features but has different electronic properties due to the presence of an oxadiazole ring.
4-[3,5-Bis(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid:
Uniqueness
3,5-Bis(3,4-dimethoxyphenyl)-2,2-dimethyl-2,5-dihydrofuran is unique due to its dihydrofuran ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Eigenschaften
CAS-Nummer |
92532-88-2 |
|---|---|
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2,4-bis(3,4-dimethoxyphenyl)-5,5-dimethyl-2H-furan |
InChI |
InChI=1S/C22H26O5/c1-22(2)16(14-7-9-17(23-3)20(11-14)25-5)13-19(27-22)15-8-10-18(24-4)21(12-15)26-6/h7-13,19H,1-6H3 |
InChI-Schlüssel |
KRPNZGODWTZUKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=CC(O1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
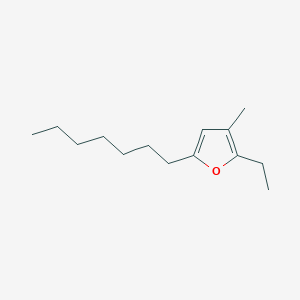
![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
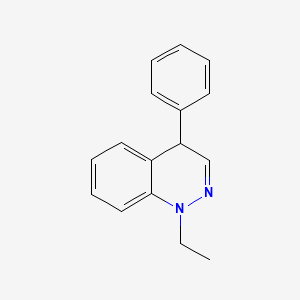
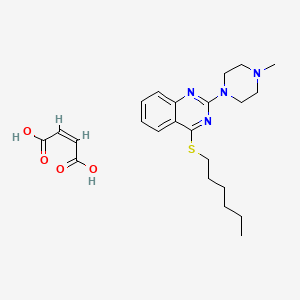

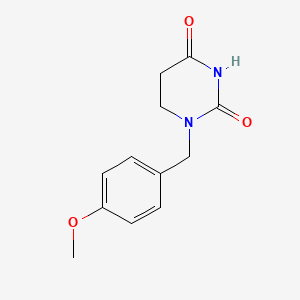
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
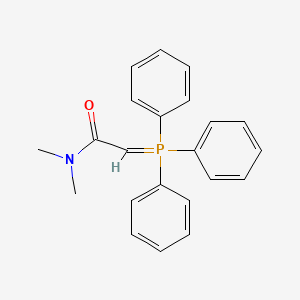
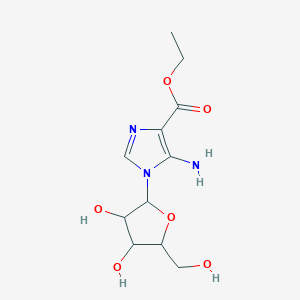
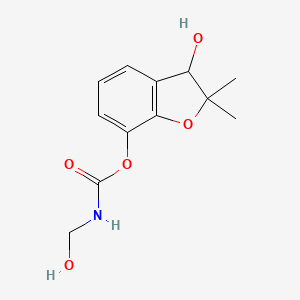
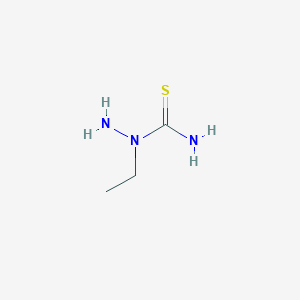
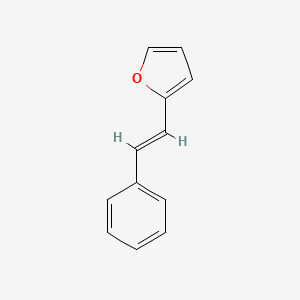
![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
